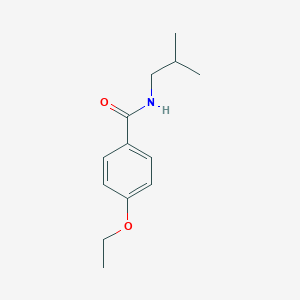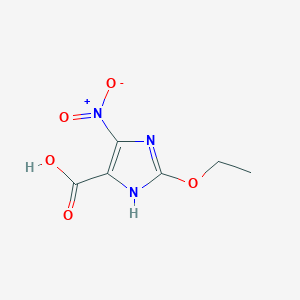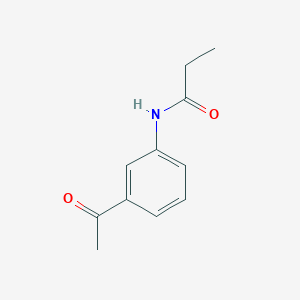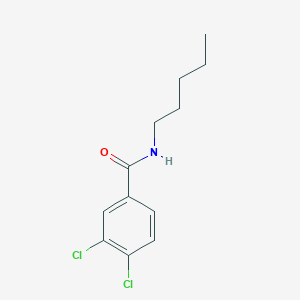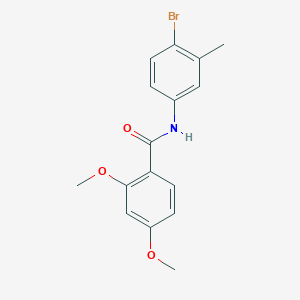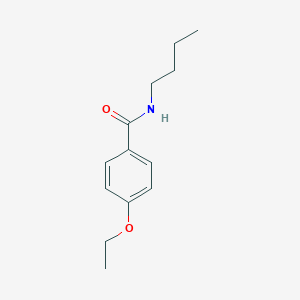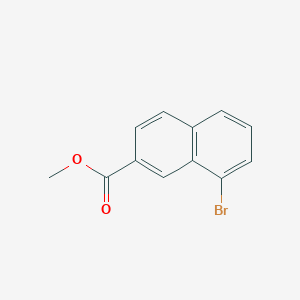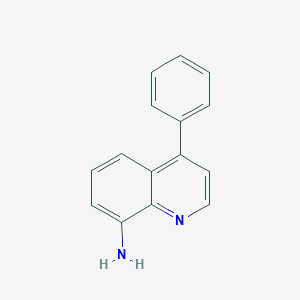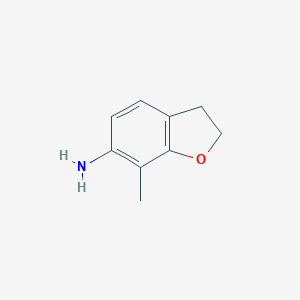
7-Methyl-2,3-dihydro-1-benzofuran-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methyl-2,3-dihydro-1-benzofuran-6-amine, also known as 6-APB, is a synthetic compound that belongs to the benzofuran class of drugs. It is a psychoactive substance that is known to produce euphoric and stimulant effects similar to MDMA, a popular recreational drug. However, 6-APB is not approved for medical use and is considered a controlled substance in many countries.
Wirkmechanismus
The exact mechanism of action of 7-Methyl-2,3-dihydro-1-benzofuran-6-amine is not fully understood, but it is known to act as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) and a 5-HT2A receptor agonist. This means that it increases the levels of serotonin, norepinephrine, and dopamine in the brain, leading to a feeling of euphoria and increased energy. Additionally, the activation of 5-HT2A receptors is thought to contribute to the hallucinogenic effects of 7-Methyl-2,3-dihydro-1-benzofuran-6-amine.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 7-Methyl-2,3-dihydro-1-benzofuran-6-amine are similar to those of MDMA and other stimulant drugs. It increases heart rate, blood pressure, and body temperature, and can cause dehydration, muscle tension, and jaw clenching. Additionally, it can lead to changes in mood, perception, and thought processes, including hallucinations and altered states of consciousness.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 7-Methyl-2,3-dihydro-1-benzofuran-6-amine in lab experiments include its ability to produce consistent and predictable effects on behavior and cognition, its relatively long half-life, and its availability as a research chemical. However, there are also limitations to its use, including the potential for abuse and addiction, the lack of clinical data on its safety and efficacy, and the legal and ethical considerations surrounding its use.
Zukünftige Richtungen
There are several future directions for research on 7-Methyl-2,3-dihydro-1-benzofuran-6-amine, including its potential therapeutic applications in the treatment of depression, anxiety, and PTSD, the development of safer and more effective analogs, and the exploration of its effects on brain function and behavior. Additionally, further research is needed to understand the long-term effects of 7-Methyl-2,3-dihydro-1-benzofuran-6-amine use and its potential for abuse and addiction.
Synthesemethoden
The synthesis of 7-Methyl-2,3-dihydro-1-benzofuran-6-amine involves a multi-step process that starts with the reaction of 3,4-methylenedioxyphenyl-2-propanone with ammonium acetate to produce 3,4-methylenedioxyphenyl-2-nitropropene. This compound is then reduced using a reducing agent such as sodium borohydride to yield 3,4-methylenedioxyphenyl-2-propanamine. Finally, the addition of a methyl group to the amine group using a reagent such as methyl iodide produces 7-methyl-2,3-dihydro-1-benzofuran-6-amine.
Wissenschaftliche Forschungsanwendungen
7-Methyl-2,3-dihydro-1-benzofuran-6-amine has been studied extensively in the field of pharmacology and neuroscience due to its psychoactive effects. It has been used in animal models to investigate its potential therapeutic applications in the treatment of depression, anxiety, and post-traumatic stress disorder (PTSD). Additionally, 7-Methyl-2,3-dihydro-1-benzofuran-6-amine has been used in studies exploring the role of the serotonin system in the brain and its effects on behavior and cognition.
Eigenschaften
CAS-Nummer |
196091-47-1 |
|---|---|
Produktname |
7-Methyl-2,3-dihydro-1-benzofuran-6-amine |
Molekularformel |
C9H11NO |
Molekulargewicht |
149.19 g/mol |
IUPAC-Name |
7-methyl-2,3-dihydro-1-benzofuran-6-amine |
InChI |
InChI=1S/C9H11NO/c1-6-8(10)3-2-7-4-5-11-9(6)7/h2-3H,4-5,10H2,1H3 |
InChI-Schlüssel |
GLKDIFFQNOVPHO-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC2=C1OCC2)N |
Kanonische SMILES |
CC1=C(C=CC2=C1OCC2)N |
Synonyme |
6-Benzofuranamine,2,3-dihydro-7-methyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Dimethyl 2-({[2-(3-bromophenyl)quinolin-4-yl]carbonyl}amino)benzene-1,4-dicarboxylate](/img/structure/B186063.png)
